molecular formula C16H14N2O2 B1461012 N-(4-Carbethoxyphenyl)-N-(3-cyanophenyl)amine CAS No. 458550-46-4

N-(4-Carbethoxyphenyl)-N-(3-cyanophenyl)amine

Cat. No.: B1461012
CAS No.: 458550-46-4
M. Wt: 266.29 g/mol
InChI Key: AUPAQTXTEGONJQ-UHFFFAOYSA-N
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Description

N-(4-Carbethoxyphenyl)-N-(3-cyanophenyl)amine is a diarylamine derivative featuring two aromatic rings connected via a secondary amine. The 4-carbethoxyphenyl group consists of a phenyl ring substituted with an ethoxycarbonyl (-COOEt) group at the para position, while the 3-cyanophenyl group carries a cyano (-CN) substituent at the meta position. This structural configuration confers unique electronic and steric properties, making it a candidate for applications in pharmaceuticals, agrochemicals, or materials science.

Properties

IUPAC Name

ethyl 4-(3-cyanoanilino)benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14N2O2/c1-2-20-16(19)13-6-8-14(9-7-13)18-15-5-3-4-12(10-15)11-17/h3-10,18H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AUPAQTXTEGONJQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC=C(C=C1)NC2=CC=CC(=C2)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90654192
Record name Ethyl 4-(3-cyanoanilino)benzoate
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

266.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

458550-46-4
Record name Ethyl 4-[(3-cyanophenyl)amino]benzoate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=458550-46-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ethyl 4-(3-cyanoanilino)benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90654192
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Condensation Using Triethyl Orthoformate and Substituted Anilines

A prominent method involves the condensation of N-substituted anilines with ethyl p-aminobenzoate and triethyl orthoformate under acid catalysis, as described in Chinese patent CN102060734A. The process includes:

  • Mixing N-methylaniline, ethyl p-aminobenzoate, and triethyl orthoformate.
  • Heating the mixture to 80–90°C with stirring.
  • Adding a catalyst such as propionic acid or glacial acetic acid.
  • Concurrent removal of ethanol by distillation to drive the reaction.
  • Increasing temperature to 100–110°C under reduced pressure (1–20 mmHg) until ethanol evolution ceases.
  • Final isolation of the product by reduced-pressure distillation.

This method is advantageous due to its mild conditions, simplicity, and high yield, making it suitable for industrial-scale production. However, it specifically targets N-(4-ethoxycarbonylphenyl)-N'-methyl-N'-phenylformamidine, a related amidine compound, which shares structural features with N-(4-carbethoxyphenyl)-N-(3-cyanophenyl)amine and can be adapted for its synthesis with appropriate amine substitutions.

Multi-Step Synthesis via Intermediate Formation

Another approach involves the synthesis of intermediates such as O-ethyl-(4-ethoxyformylphenyl)oxime, which then undergo condensation with substituted anilines. This two-step method, while effective, requires intermediate purification and results in lower overall yields, making it less favorable for large-scale synthesis.

Catalytic Hydrogenation and Reflux for Cyanophenyl Derivatives

For the cyanophenyl moiety incorporation, a synthetic method for 4-(3-cyanobenzyl)phenylacetylimine (a structurally related compound) involves:

  • Refluxing a mixture of aniline derivatives and formalin in ethanol under controlled temperatures (40–90°C).
  • Subsequent catalytic hydrogenation using palladium on carbon (Pd/C) in glacial acetic acid at 105–115°C.
  • Filtration and recrystallization steps to isolate the product with yields of approximately 60–69%.

This method highlights the use of catalytic systems and reflux conditions to introduce cyano groups and form the desired imine linkages, which can be adapted for this compound synthesis by selecting appropriate starting materials.

Comparative Table of Preparation Methods

Method Key Reagents Conditions Advantages Disadvantages Yield (%)
Condensation with orthoformate N-methylaniline, ethyl p-aminobenzoate, triethyl orthoformate, propionic acid 80–110°C, reduced pressure (1–20 mmHg), ethanol removal Mild conditions, high yield, scalable Specific to amidine derivatives, may require adaptation High (not specified)
Multi-step intermediate route Formation of oxime intermediate, then condensation Two-step, intermediate purification required Potential for purity control Complex, low overall yield, not scalable Low to moderate
Catalytic hydrogenation reflux Aniline derivatives, formalin, Pd/C catalyst, glacial acetic acid Reflux at 105–115°C, filtration, recrystallization Effective cyanation, moderate yield Requires catalyst, longer reaction time 60–69
Sulfonyl halide and thiourea Tosyl chloride, thiourea, mercuric oxide, acetone Reflux 6+ hours, filtration, distillation Established amine functionalization Use of toxic mercury compounds, indirect ~70 (related compounds)

Research Findings and Notes

  • The condensation method using triethyl orthoformate and acid catalysis is favored for its simplicity and industrial applicability, especially for ethoxycarbonyl-substituted anilines.
  • Multi-step syntheses involving intermediate isolation are less efficient and less suitable for scale-up.
  • Catalytic hydrogenation methods provide a robust approach for introducing cyano groups and forming imines, relevant for the 3-cyanophenyl moiety.
  • Safety and environmental considerations limit the use of mercury compounds in sulfonyl halide-thiourea methods, despite their effectiveness in related amine syntheses.
  • No direct, single-step preparation of this compound was found in the reviewed literature; however, the combination of these methods can be tailored to achieve the target compound.

Chemical Reactions Analysis

Types of Reactions

N-(4-Carbethoxyphenyl)-N-(3-cyanophenyl)amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding quinones.

    Reduction: Reduction of the compound can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of amines or alcohols.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the carbethoxy or cyanophenyl groups are replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethylformamide.

Major Products Formed

    Oxidation: Quinones.

    Reduction: Amines or alcohols.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

N-(4-Carbethoxyphenyl)-N-(3-cyanophenyl)amine has several scientific research applications, including:

    Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.

    Materials Science: Employed in the development of novel materials with specific electronic or optical properties.

    Pharmaceuticals: Investigated for its potential use in drug development due to its unique structural features.

Mechanism of Action

The mechanism of action of N-(4-Carbethoxyphenyl)-N-(3-cyanophenyl)amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s functional groups allow it to form hydrogen bonds, electrostatic interactions, and hydrophobic interactions with these targets, leading to modulation of their activity. The exact pathways involved depend on the specific application and target molecule.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The following table compares N-(4-Carbethoxyphenyl)-N-(3-cyanophenyl)amine with structurally related diarylamines, highlighting key substituent effects:

Compound Name Substituents Molecular Formula Key Properties/Effects References
This compound 4-COOEt, 3-CN C₁₆H₁₅N₂O₂ High lipophilicity; ester group enables hydrolysis or derivatization; CN enhances polarity .
N-(3-Cyanophenyl)-N-(4-methoxyphenyl)amine 4-OCH₃, 3-CN C₁₄H₁₂N₂O Electron-donating OCH₃ increases electron density; CN stabilizes via resonance .
N-(3-Bromophenyl)-N-phenyl-[1,1-biphenyl]-4-amine 3-Br, biphenyl C₂₄H₁₈BrN Bromine introduces steric bulk and electronegativity; biphenyl enhances conjugation .
N-(4-Carbethoxyphenyl)-N-(benzothiazol-6-yl)amine 4-COOEt, benzothiazole C₁₆H₁₃N₃O₂S Benzothiazole contributes aromatic heterocycle effects; potential for fluorescence .
Taranabant (pharmaceutical derivative) 3-CN in complex structure C₂₇H₂₅ClF₃N₃O₂ Cyano group critical for receptor binding in obesity treatment .

Physicochemical Properties

  • IR Spectroscopy : Expected C≡N stretch at ~2214 cm⁻¹ (similar to ’s 13a) and ester C=O at ~1664 cm⁻¹ .
  • NMR : Aromatic protons in DMSO-d₆ would resonate between δ 7.0–8.0 ppm, with carbethoxy CH₃ at δ 1.2–1.4 ppm (cf. ’s carboxamide derivatives) .
  • Solubility : Carbethoxy group increases organic solubility vs. polar sulfamoyl or methoxy analogues .

Research Findings and Data Tables

Table 1: Melting Points and Spectral Data of Analogues

Compound Melting Point (°C) IR (C≡N) cm⁻¹ $ ^1 \text{H-NMR} $ (Key Signals) Reference
N-(4-Sulfamoylphenyl)-13a () 288 2214 δ 7.20–7.92 (ArH), 10.13 (NH)
N-(4-Methoxyphenyl)-13b () 274 2212 δ 3.77 (OCH₃), 7.00–7.92 (ArH)
N-(4-Carbethoxyphenyl) Target Not reported ~2215 (pred.) δ 1.2–1.4 (COOEt-CH₃), 7.0–8.0 (ArH)

Biological Activity

N-(4-Carbethoxyphenyl)-N-(3-cyanophenyl)amine, with the CAS number 458550-46-4, is a compound that has garnered interest in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, biochemical pathways, and relevant case studies.

  • Molecular Formula : C16H14N2O2
  • Molecular Weight : 266.3 g/mol

The compound features distinct functional groups that may influence its biological activity, particularly its interactions with various biomolecules.

Biochemical Pathways

The biological activity of this compound can be understood through its effects on several key biochemical pathways:

  • DNA Damage Response : Inhibition of kinases involved in the DNA damage response can lead to altered cellular responses to genotoxic stress.
  • Cell Cycle Regulation : Modulating the activity of cyclins and cyclin-dependent kinases (CDKs) could affect cell proliferation.

Pharmacokinetics

Understanding the pharmacokinetics of this compound is crucial for evaluating its therapeutic potential:

  • Absorption : The compound's lipophilicity may influence its absorption in biological systems.
  • Distribution : It is likely to distribute widely due to its chemical structure, potentially accumulating in tissues such as the liver and kidneys.
  • Metabolism : Interaction with cytochrome P450 enzymes suggests that metabolism could significantly impact its bioavailability and efficacy.

Case Studies

While specific case studies focusing solely on this compound are sparse, research on similar compounds provides insights into its potential effects:

  • Cancer Cell Lines : Studies involving structurally related compounds have demonstrated their ability to induce apoptosis in cancer cell lines, suggesting a similar potential for this compound.
  • Inflammation Models : Research indicates that compounds with similar structures can reduce inflammation in animal models, hinting at possible anti-inflammatory properties.

Summary Table of Biological Activities

Biological ActivityDescriptionReferences
Apoptosis InductionPotential to induce programmed cell death
Kinase InhibitionMay inhibit serine/threonine kinases
Anti-inflammatory EffectsPossible reduction in inflammation
Cell Cycle ModulationInfluence on cell proliferation

Q & A

Basic Questions

Q. What synthetic methodologies are optimal for preparing N-(4-Carbethoxyphenyl)-N-(3-cyanophenyl)amine, and how do reaction parameters influence yield?

  • Methodological Answer : The compound can be synthesized via Buchwald-Hartwig amination or Ullmann coupling, leveraging palladium catalysts to couple 4-carbethoxyaniline with 3-cyanophenyl halides. Reaction conditions (e.g., solvent polarity, temperature, and base selection) critically impact yield. For instance, polar aprotic solvents like DMF enhance coupling efficiency, while bases such as cesium carbonate improve deprotonation of the amine precursor. Post-synthesis purification via column chromatography (silica gel, ethyl acetate/hexane gradient) ensures high purity .

Q. Which spectroscopic techniques are most reliable for characterizing this compound, and what key spectral features should researchers prioritize?

  • Methodological Answer :

  • ¹H/¹³C NMR : The aromatic protons of the carbethoxy and cyanophenyl groups appear as distinct multiplets in δ 6.8–8.2 ppm, while the ethoxy group’s methyl protons resonate as a triplet near δ 1.3 ppm. The carbonyl (C=O) of the carbethoxy group is observed at δ ~165 ppm in ¹³C NMR .
  • UV-Vis : The π→π* transitions of the aromatic and cyanophenyl moieties yield absorption maxima between 250–300 nm, with molar absorptivity dependent on solvent polarity .
  • Mass Spectrometry : ESI-MS typically shows [M+H]⁺ peaks, with fragmentation patterns confirming the presence of carbethoxy (loss of COOEt) and cyano groups .

Advanced Research Questions

Q. How do the carbethoxy and cyano substituents influence the supramolecular assembly of this compound in crystalline phases?

  • Methodological Answer : X-ray crystallography reveals that the cyano group participates in C–H···N hydrogen bonds, forming 1D chains, while the carbethoxy group engages in C=O···H–C interactions, creating layered structures. Comparative studies with analogues (e.g., nitro or methoxy substituents) show that the electron-withdrawing cyano group enhances intermolecular dipole-dipole interactions, stabilizing specific crystal packing motifs . Researchers should prioritize low-temperature crystallization in non-polar solvents (e.g., toluene) to minimize disorder.

Q. What strategies resolve contradictions in reported catalytic activities of metal complexes derived from this compound?

  • Methodological Answer : Discrepancies in catalytic efficiency (e.g., Suzuki-Miyaura coupling yields) often arise from:

  • Ligand-to-metal ratio : Excess ligand (≥2:1) can suppress catalytic activity by saturating coordination sites.
  • Counterion effects : Chloride vs. acetate ligands on palladium precursors alter redox potentials.
  • Purity assessment : Trace impurities (e.g., unreacted halides) must be quantified via ICP-MS or elemental analysis. Systematic optimization using Design of Experiments (DoE) can identify critical variables .

Q. Can this compound serve as a monomer for functional polymers, and what polymerization techniques are viable?

  • Methodological Answer : The amine’s dual aromaticity and electron-deficient cyano group make it suitable for radical copolymerization with styrene or acrylates. Free radical initiators (e.g., AIBN) in 1,4-dioxane at 70–80°C yield copolymers with tunable glass transition temperatures (Tg). NMR and GPC are essential to confirm incorporation ratios (e.g., styrene:amine monomer) and molecular weight distributions. Applications in stimuli-responsive materials or conductive polymers require post-polymerization functionalization (e.g., quaternization of the amine) .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

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N-(4-Carbethoxyphenyl)-N-(3-cyanophenyl)amine
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N-(4-Carbethoxyphenyl)-N-(3-cyanophenyl)amine

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